molecular formula C6H12O3 B072477 6-Hydroxyhexanoic acid CAS No. 1191-25-9

6-Hydroxyhexanoic acid

Cat. No. B072477
CAS RN: 1191-25-9
M. Wt: 132.16 g/mol
InChI Key: IWHLYPDWHHPVAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-hydroxyhexanoic acid can be achieved through different methods. Notably, a multi-enzyme cascade reaction has been described for its synthesis, utilizing whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration. This method avoids the need for external NADPH or NADP+, with lipase CAL-B used for in situ conversion into 6-hydroxyhexanoic acid, achieving a product titre of >20 g L−1 with an isolated yield of 81% (Srinivasamurthy, Böttcher, & Bornscheuer, 2019). Additionally, electrosynthesis from hexanediol at nanoporous nickel oxyhydroxide modified electrodes has been explored as an environmentally benign alternative, demonstrating scalability and efficiency (Liao, Huang, & Lin, 2023).

Molecular Structure Analysis

The molecular structure of 6-hydroxyhexanoic acid features a hydroxyl group positioned on the sixth carbon of a hexanoic acid chain, making it a valuable building block in polymer chemistry. Its structure facilitates various chemical reactions, including esterification and polymerization, enabling the synthesis of complex molecules and polymers.

Chemical Reactions and Properties

6-Hydroxyhexanoic acid participates in a variety of chemical reactions, including esterification and polymerization. Its hydroxyl group allows for the formation of esters and polyesters, contributing to its utility in producing biodegradable polymers. The compound's reactivity and conversion into different forms, such as ε-caprolactone, highlight its versatility in chemical synthesis and material science applications.

Physical Properties Analysis

The physical properties of 6-hydroxyhexanoic acid, such as its solubility, boiling point, and melting point, are crucial for its application in industrial processes. These properties influence the compound's behavior in different environments and conditions, affecting its handling, storage, and application in synthesis reactions.

Chemical Properties Analysis

The chemical properties of 6-hydroxyhexanoic acid, including its acidity, reactivity with various chemical agents, and stability under different conditions, are essential for its use in chemical synthesis. Understanding these properties allows for the optimization of reaction conditions and the development of new synthesis pathways.

Scientific Research Applications

  • Polymer Building Block and Biodegradable Polymers : 6HA is a polymer building block for the biodegradable polymer polycaprolactone. Its synthesis can be achieved directly from cyclohexane in one step by recombinant Pseudomonas taiwanensis harboring a 4-step enzymatic cascade, as described by Bretschneider et al. (2021) (Bretschneider et al., 2021). Similarly, Acidovorax sp. strain CHX100 Δ6HX mutant can transform cyclopentane and cyclohexane to 6HA, as researched by Salamanca et al. (2020) (Salamanca et al., 2020).

  • Synthesis of Modified Peptides : 6HA plays a significant role in the chemical synthesis of modified peptides, as well as in the polyamide synthetic fibers (nylon) industry. It is often used as a linker in various biologically active structures, as noted by Markowska et al. (2021) (Markowska et al., 2021).

  • Fragrance Industry : The compound ethyl 6-acetoxyhexanoate, synthesized from 6HA, is used in the fragrance industry, particularly noted for its raspberry-like odor. McCullagh and Hirakis (2017) discuss its synthesis in the context of an experiment for organic chemistry courses (McCullagh & Hirakis, 2017).

  • Biocatalysis and Biodegradability : 6HA is involved in multi-enzyme cascade reactions for increased process productivity. Srinivasamurthy et al. (2019) describe a three-enzyme cascade for the synthesis of 6HA (Srinivasamurthy et al., 2019). Also, Abe et al. (1995) investigate copolymers of 6HA for their enzymatic degradability, highlighting its potential in biodegradable materials (Abe et al., 1995).

  • Medical Applications : Orchel et al. (2010) studied the impact of 6HA on human connective tissue cells, pertinent to its use in biodegradable polymers for medical applications (Orchel et al., 2010).

Safety And Hazards

6-Hydroxyhexanoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Future research efforts on factors such as product inhibition and substrate toxification, and the precise adjustment of the cyclohexane feed combined with an in situ product removal strategy are discussed as promising strategies to enhance biocatalyst durability and product titer . The importance of industrial biocatalysis is limited by non-availability of efficient catalysts in terms of productivity, yield, cost-effectiveness and eco-friendliness .

properties

IUPAC Name

6-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHLYPDWHHPVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28158-18-1
Record name ε-Hydroxycaproic acid polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28158-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID00152316
Record name 6-Hydroxyhexanoic acid
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Molecular Weight

132.16 g/mol
Source PubChem
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Physical Description

Solid
Record name 6-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
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Product Name

6-Hydroxyhexanoic acid

CAS RN

1191-25-9
Record name 6-Hydroxyhexanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Hydroxyhexanoic acid
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Record name 6-Hydroxyhexanoic acid
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Record name 6-Hydroxycaproic acid
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Record name 6-HYDROXYHEXANOIC ACID
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Record name 6-Hydroxyhexanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The above solid is suspended in 300 ml of dimethylformamide under a nitrogen atmosphere, cooled to 0° C., treated with 35 g (510 mmol) of imidazole, stirred for 15 min at 0° C. and 15 min at ambient temperature, coold to 0° C. and treated with 39 g (260 mmol) of t-butyldimethylsilylchloride. The resulting solution is then allowed to warm to ambient temperature under a nitrogen atmosphere. After 26 hr, the resulting solution is treated with 8 g of sodium hydroxide in 40 ml of water and 40 ml of methanol, with stirring maintained under a nitrogen atmosphere. After 13 hr the suspension is acidified to pH 4 with 500 ml of 1N aqueous hydrogen chloride, then saturated with sodium chloride and extracted with four 300 ml portions of ethyl acetate. The combined ethyl acetate extracts are then washed with four 250 ml portions of 1N aqueous sodium hydroxide. The combined basic extracts are then acidified to pH 4 l with concentrated hydrochloric acid, saturated with brine, and extracted with four 300 ml portions of ethyl acetate. The combined extracts are then washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield 22.6 g of a yellow liquid, 5-carboxypentanol, t-butyldimethylsilyl ether. Chromatography on 800 g of silica gel eluting with ethyl acetate and hexane (1:9) to 1:1) yields 14.8 g (67%) of 5-carboxypentanol, t-butyldimethylsilyl ether, which can be distilled (152° at 0.02 torr) to give a 99% yield of acid as a colorless oil (solidifies in the freezer).
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Synthesis routes and methods II

Procedure details

5.28 Grams (45 mmols) of 6-hydroxyhexanal was charged to a 100 milliliter Schlenk flask and dissolved in 45 milliliters of deionized water by heating to 85-95° C. in a water bath. The resulting solution was charged to the Parr autoclave, placed under 1500 psi O2 and heated to 120° C. Samples were taken every 30 minutes throughout the reaction. After 1.5 hours, reaction conversion was 92% and 6-hydroxycaproic acid was formed in 92% selectivity.
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Synthesis routes and methods III

Procedure details

5.27 Grams (45 mmols) of 6-hydroxyhexanal was charged to a 100 milliliter Schlenk flask and dissolved in 45 milliliters of deionized water by heating to 85-95° C. in a water bath. The resulting solution was charged to the Parr autoclave, placed under 1500 psi air and heated to 120° C. Samples were taken every 30 minutes throughout the reaction. After 1.5 hours, reaction conversion was 89% and 6-hydroxycaproic acid was formed in 91% selectivity.
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45 mmol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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